Axial vs. Equatorial TCO Reactivity: 150-Fold Kinetic Advantage in IEDDA Ligation
The axial isomer of trans-cyclooctene derivatives, to which (R)-TCO-OH belongs, exhibits dramatically accelerated IEDDA kinetics compared to the equatorial isomer. This is due to the axial configuration positioning the reactive trans-double bond in a geometry that minimizes steric hindrance and maximizes orbital overlap with tetrazine dienes. The difference is not marginal but operationally decisive for low-concentration bioconjugation . While a 10-fold enhancement is widely cited, systematic investigation by TCI America indicates that the axial isomer reacts via IEDDA approximately 150 times faster than the equatorial isomer .
| Evidence Dimension | IEDDA reaction rate with tetrazine |
|---|---|
| Target Compound Data | Axial TCO-OH (relative rate factor = 150 vs. equatorial) |
| Comparator Or Baseline | Equatorial TCO-OH (relative rate factor = 1.0) |
| Quantified Difference | 150-fold faster reaction rate for axial isomer |
| Conditions | Inverse electron-demand Diels–Alder (IEDDA) cycloaddition with 1,2,4,5-tetrazine; physiological buffer conditions |
Why This Matters
For procurement decisions in bioorthogonal conjugation, selecting the axial isomer ensures maximal ligation efficiency at low concentrations (< 5 μM), reducing reagent waste and experimental variability.
